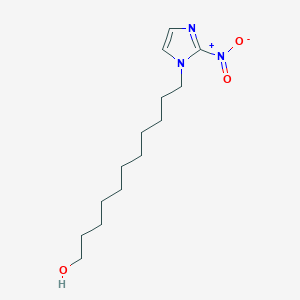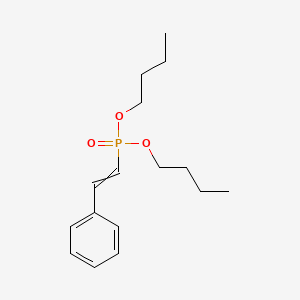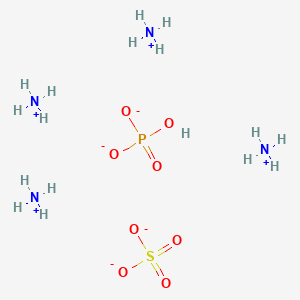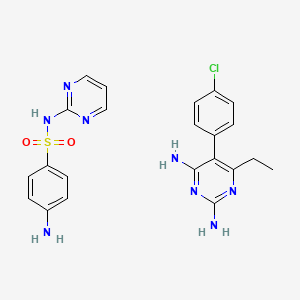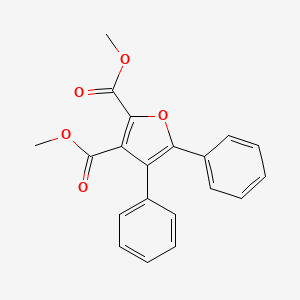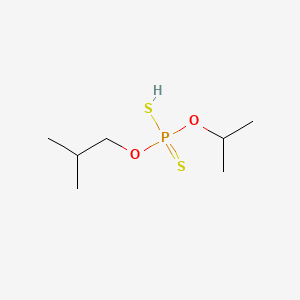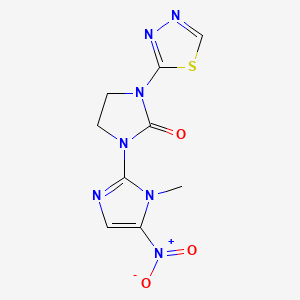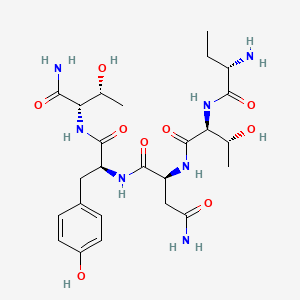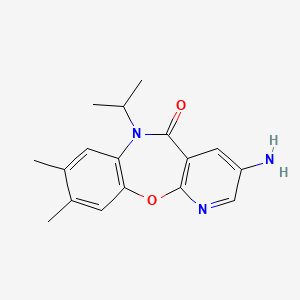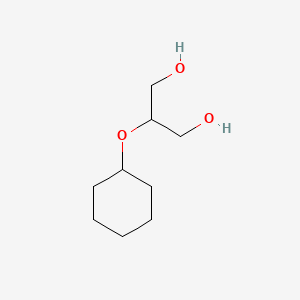
2-Cyclohexylglycerin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylglycerin is an organic compound with the molecular formula C₉H₁₈O₃. It is a derivative of glycerin where one of the hydroxyl groups is replaced by a cyclohexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Cyclohexylglycerin can be synthesized through the reaction of glycerin with cyclohexanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond between the glycerin and the cyclohexyl group. The reaction conditions, such as temperature and catalyst concentration, can be optimized to achieve high yields of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced separation techniques, such as distillation and crystallization, can help in purifying the compound to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylglycerin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions may use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
Aplicaciones Científicas De Investigación
2-Cyclohexylglycerin has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its ability to interact with biological membranes.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylglycerin involves its interaction with biological membranes. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers. This integration can affect membrane fluidity and permeability, influencing various cellular processes. The compound may also interact with specific membrane proteins, modulating their activity and downstream signaling pathways .
Comparación Con Compuestos Similares
2-Cyclohexylglycerin can be compared with other glycerin derivatives, such as:
1,2,3-Trihydroxypropane:
Cyclohexylmethanol: This compound has a similar cyclohexyl group but differs in its overall structure and chemical behavior.
Cyclohexylamine: While it contains a cyclohexyl group, the presence of an amine group instead of hydroxyl groups leads to different chemical properties and applications.
The uniqueness of this compound lies in its combination of a glycerin backbone with a cyclohexyl group, providing a balance of hydrophilic and lipophilic properties that make it versatile for various applications.
Propiedades
Número CAS |
187728-41-2 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
2-cyclohexyloxypropane-1,3-diol |
InChI |
InChI=1S/C9H18O3/c10-6-9(7-11)12-8-4-2-1-3-5-8/h8-11H,1-7H2 |
Clave InChI |
VOISNYJJJSUKMD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



